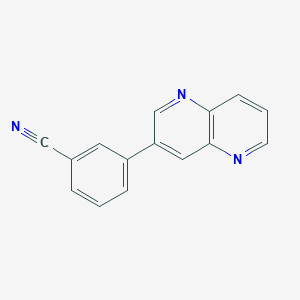

3-(1,5-Naphthyridin-3-yl)benzonitrile

Description

3-(1,5-Naphthyridin-3-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a 1,5-naphthyridine moiety. The 1,5-naphthyridine system, a bicyclic structure containing two nitrogen atoms at positions 1 and 5, confers unique electronic and steric properties. This compound has garnered attention in pharmacological research, particularly as a modulator of Metabotropic Glutamate Receptor 5 (GRM5), a target implicated in neurological disorders such as anxiety, autism, and Alzheimer’s disease .

Properties

Molecular Formula |

C15H9N3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

3-(1,5-naphthyridin-3-yl)benzonitrile |

InChI |

InChI=1S/C15H9N3/c16-9-11-3-1-4-12(7-11)13-8-15-14(18-10-13)5-2-6-17-15/h1-8,10H |

InChI Key |

GOWMBIHHRVFADP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=CC=N3)N=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid to form the naphthyridine ring .

Industrial Production Methods

Industrial production of 3-(1,5-naphthyridin-3-yl)benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Naphthyridin-3-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce partially or fully reduced naphthyridine derivatives .

Scientific Research Applications

3-(1,5-Naphthyridin-3-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic or optical properties

Mechanism of Action

The mechanism of action of 3-(1,5-naphthyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The following table summarizes key structural analogues of 3-(1,5-Naphthyridin-3-yl)benzonitrile, their substituents, and applications:

Key Observations:

- GRM5-Targeting Compounds: this compound and its 1,8-naphthyridine analogue share a focus on GRM5 modulation, but the positional isomerism of nitrogen atoms in the naphthyridine ring may influence receptor binding affinity and selectivity . The quinoline-based analogue (3-(2-methylquinolin-7-yl)benzonitrile) suggests that fused aromatic systems with nitrogen atoms are critical for neurological targeting.

- Material Science Applications: Derivatives like 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile highlight the versatility of benzonitrile scaffolds in optoelectronics, where extended π-conjugation and donor-acceptor architectures enhance thermally activated delayed fluorescence (TADF) in OLEDs .

- Industrial/Laboratory Use : 3-(3-Thienyl)benzonitrile, with a thiophene substituent, is employed in chemical synthesis, emphasizing the role of sulfur-containing heterocycles in manufacturing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.